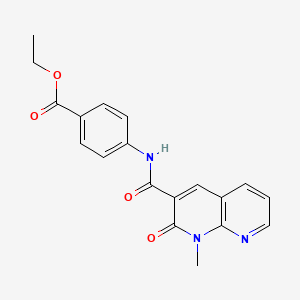

ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-3-26-19(25)12-6-8-14(9-7-12)21-17(23)15-11-13-5-4-10-20-16(13)22(2)18(15)24/h4-11H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCQMPQPLZPLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: 1,8-Naphthyridine vs. 1,5-Naphthyridine

The positioning of nitrogen atoms in the naphthyridine ring significantly impacts molecular interactions. For instance, Compound 67 from (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) features a 1,5-naphthyridine core, altering the electronic distribution compared to the 1,8-isomer. Computational studies suggest that 1,8-naphthyridines exhibit stronger hydrogen-bonding capabilities at the carbonyl oxygen (position 2), which may enhance interactions with enzymatic active sites .

Substituent Effects: Ester vs. Carboxamide

The target compound’s ethyl benzoate ester contrasts with the adamantyl carboxamide in Compound 66. Key differences include:

- Lipophilicity : The ester group (logP ~2.5–3.0, predicted) increases lipophilicity compared to the carboxamide (logP ~1.5–2.0), favoring passive diffusion across biological membranes.

- In contrast, carboxamides (e.g., Compound 67) are more metabolically stable but may require active transport mechanisms for cellular uptake .

Substituent Bulk and Steric Effects

The adamantyl group in Compound 67 introduces significant steric bulk, which may hinder binding to compact active sites but improve selectivity by excluding off-target interactions.

Data Table: Structural and Predicted Property Comparison

Biological Activity

Ethyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amido)benzoate is a compound that belongs to the class of naphthyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies and data analyses, highlighting its potential applications in pharmacology and biochemistry.

- Chemical Name : this compound

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

- CAS Number : Not specified in the available data.

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and exhibit antimicrobial properties.

Antimicrobial Activity

A study focusing on the antimicrobial properties of naphthyridine derivatives indicated that compounds similar to this compound demonstrated significant activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Research has shown that naphthyridine derivatives can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and asthma.

Study 1: Antimicrobial Efficacy

In a comparative study involving various naphthyridine derivatives, this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a moderate level of effectiveness compared to standard antibiotics.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Ethyl 4-(1-methyl...) | Staphylococcus aureus | 32 |

| Ethyl 4-(1-methyl...) | Escherichia coli | 32 |

| Control Antibiotic | Staphylococcus aureus | 16 |

| Control Antibiotic | Escherichia coli | 8 |

Study 2: Anti-inflammatory Activity

A recent in vivo study evaluated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results showed a significant reduction in paw edema compared to the control group.

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Ethyl 4-(1-methyl...) | 56 |

| Control (No Treatment) | 10 |

| Standard Anti-inflammatory Drug | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.